D-Arginine amide dihydrochloride

Proteolytic Stability Peptide Half-Life Drug Delivery

Peptide drug candidates frequently fail due to rapid proteolytic degradation, with L-arginine-rich sequences cleared in minutes. D-Arginine amide dihydrochloride (CAS 203308-91-2, ≥98%) addresses this bottleneck by providing the unnatural D-configuration that resists endogenous proteases. - Plasma stability improved by >20,000-fold vs. L-octaarginine amides, directly enabling in vivo CPP and antimicrobial peptide applications. - Stereospecific building block for chirality-modified PNAs with selective DNA recognition, essential for SNP-discriminating probes. - Supplied as a ready-to-use dihydrochloride salt with enhanced aqueous solubility for solid-phase peptide synthesis. Available from BenchChem with batch-specific CoA and immediate global dispatch.

Molecular Formula C6H15N5O
Molecular Weight 173.22 g/mol
CAS No. 203308-91-2
Cat. No. B555644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arginine amide dihydrochloride
CAS203308-91-2
Molecular FormulaC6H15N5O
Molecular Weight173.22 g/mol
Structural Identifiers
SMILESC(CC(C(=O)N)N)CN=C(N)N
InChIInChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m1/s1
InChIKeyULEBESPCVWBNIF-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arginine Amide Dihydrochloride: Chiral Building Block


D-Arginine amide dihydrochloride (CAS 203308-91-2, H-D-Arg-NH2·2HCl) is a synthetic, chiral derivative of the amino acid arginine, featuring a C-terminal amide and a D-configuration at the α-carbon. Its dihydrochloride salt form confers enhanced aqueous solubility, making it suitable for solid-phase peptide synthesis (SPPS) and various biological assays . As a D-amino acid derivative, it serves as a key building block for constructing peptide and peptidomimetic molecules, including Peptide Nucleic Acids (PNAs) and cell-penetrating peptides (CPPs), where the unnatural stereochemistry is employed to modulate target interactions and biological stability [1].

Chiral D-enantiomer building block

Enables stereochemical control in peptide and peptidomimetic synthesis

C-terminal amide form

Designed for solid-phase peptide synthesis (SPPS) workflows

Reported proteolytic stability advantage

May support research on serum-stable CPPs, PNAs, and probe design

D-Arginine Amide Dihydrochloride: Substitution Risks


The D-configuration of D-Arginine amide dihydrochloride is the primary source of its distinct functional profile. Simple substitution with the more common and cheaper L-arginine amide, or even L-arginine, leads to a fundamentally different molecule that is rapidly recognized and degraded by endogenous proteases [1]. Furthermore, D- and L-enantiomers of arginine-rich peptides interact differently with biological membranes and chiral cellular targets, which can manifest as altered cellular uptake and bioactivity, as demonstrated in comparative studies [2]. Therefore, generic substitution is not chemically equivalent and will directly undermine the reproducibility and validity of experiments where proteolytic stability or specific stereochemical interactions are critical parameters.

Stability shift

L-arginine amide may be rapidly degraded by endogenous proteases, potentially altering peptide half-life in biological media.

Interaction mismatch

D- vs L-enantiomer interactions with membranes and chiral targets may lead to different cellular uptake and bioactivity patterns.

Reproducibility risk

Generic substitution can undermine experiments where stereochemistry-dependent stability or target engagement is critical.

D-Arginine Amide Dihydrochloride: Quantitative Evidence


Proteolytic Stability: D- vs. L-Peptides

The D-configuration of D-arginine amide is the primary driver of its enhanced proteolytic stability. In a direct head-to-head comparison, fluorescein-labeled L-octaarginine amide exhibited a plasma half-life of less than 0.5 minutes, while its all-D-enantiomer counterpart demonstrated a half-life exceeding 7 days [1].

Proteolytic stability
Head-to-head
>20,000-fold longer plasma half-life (t1/2 >7d vs

D-enantiomer stability may support prolonged study timelines

Heparine-stabilized human plasma, octaarginine amides

Enzymatic resistance
Class-level
DP06 (all-D analog) stable against trypsin; parent L-peptide rapidly degraded

D-Arg incorporation may support protease-resistant peptide design

In vitro trypsin and plasma assays; class-level inference

Chiral PNA recognition
Supporting evidence
PNA-ch-A60 (D-Arg monomer) enabled selective SNP discrimination vs unmodified PNA

Supports chiral PNA probe development for sequence-specific targeting

PNA microarray hybridization assay

Cellular uptake
Head-to-head
No significant change in uptake or splice-correction activity vs L-Arg conjugates

D-Arg substitution may maintain uptake while providing stability

HeLa cells, antisense splice-correction assay

Corneal infection model
Model context
Lower disease scores (P ≤ 0.001) and CFU counts (P ≤ 0.01) vs PBS

Supports anti-infective research model endpoints

Mouse P. aeruginosa keratitis model; requires target-model validation

Proteolytic Stability Peptide Half-Life Drug Delivery

Enzymatic Resistance to Trypsin

The incorporation of D-amino acids, including D-arginine amide, into peptide sequences provides quantifiable resistance to protease degradation. A study on antimicrobial peptides (AMPs) demonstrated that the complete substitution of all L-lysine and L-arginine residues with D-amino acids resulted in a derivative (DP06) that exhibited remarkable stability against trypsin and plasma proteases, while the parent L-peptide was rapidly degraded [1].

Enzymatic resistance
Class-level
DP06 (all-D analog) stable against trypsin; parent L-peptide rapidly degraded

D-Arg incorporation may support protease-resistant peptide design

In vitro trypsin and plasma assays; class-level inference

Enzymatic Resistance Peptide Stability Antimicrobial Peptides

Chiral PNA Microarrays: Selective DNA Recognition

In the context of Peptide Nucleic Acids (PNAs), the D-arginine amide moiety can be incorporated as a chiral modifier to influence DNA binding. A study using PNA microarrays demonstrated that a PNA sequence containing a chiral D-arginine monomer (PNA-ch-A60) was able to selectively recognize a specific single nucleotide polymorphism (SNP) in DNA from olive leaves and oil [1].

Chiral PNA recognition
Supporting evidence
PNA-ch-A60 (D-Arg monomer) enabled selective SNP discrimination vs unmodified PNA

Supports chiral PNA probe development for sequence-specific targeting

PNA microarray hybridization assay

Peptide Nucleic Acid (PNA) Chiral Recognition DNA Microarrays

Cellular Uptake of D- vs. L-Arginine CPPs

A direct head-to-head comparison of D-arginine and L-arginine within cell-penetrating peptide (CPP) conjugates showed that substitution did not enhance cellular uptake or splice-correction activity. The study on CPP-phosphorodiamidate morpholino oligomer (PMO) conjugates found that replacing L-arginine with D-arginine did not significantly alter uptake or the functional antisense activity in a splice-correction assay [1].

Cellular uptake
Head-to-head
No significant change in uptake or splice-correction activity vs L-Arg conjugates

D-Arg substitution may maintain uptake while providing stability

HeLa cells, antisense splice-correction assay

Cell-Penetrating Peptide Cellular Uptake Antisense Oligonucleotide

Anti-inflammatory Effect in Corneal Infection Model

Nona-D-arginine (D9R) amide, a peptide comprised of nine D-arginine residues with a C-terminal amide, demonstrated a significant therapeutic effect in a bacterial keratitis model. Compared to phosphate-buffered saline (PBS) treated controls, D9R treatment resulted in significantly lower disease scores and a reduction in colony-forming units (CFUs) of Pseudomonas aeruginosa [1].

Corneal infection model
Model context
Lower disease scores (P ≤ 0.001) and CFU counts (P ≤ 0.01) vs PBS

Supports anti-infective research model endpoints

Mouse P. aeruginosa keratitis model; requires target-model validation

Anti-inflammatory Ocular Infection Polyarginine

D-Arginine Amide Dihydrochloride: Key Applications


Protease-Resistant Therapeutic Peptide Synthesis

D-Arginine amide dihydrochloride is the building block of choice for researchers aiming to design therapeutic peptides with extended in vivo half-lives. The >20,000-fold increase in plasma stability for D-peptides over their L-counterparts, as quantified for octaarginine amides, directly addresses the primary failure mode of many peptide-based drugs: rapid enzymatic degradation [1]. This allows for the development of next-generation antimicrobial peptides (AMPs) or hormone analogs that maintain therapeutic levels for hours or days rather than minutes.

Stable Cell-Penetrating Peptide Vector Development

For the intracellular delivery of nucleic acids, proteins, or other cargoes, D-arginine amide is essential for constructing cell-penetrating peptides (CPPs) that can survive in serum and the cellular environment long enough to reach their target. While D-Arg substitution does not always increase uptake, it has been shown to maintain comparable uptake activity to L-Arg conjugates [2], thereby providing a stable CPP that can perform its delivery function over extended periods without being prematurely neutralized by serum proteases.

Chiral PNA Engineering for Nucleic Acid Targeting

Researchers in antisense and antigene technology can utilize D-arginine amide to introduce chirality into the PNA backbone. This modification has been shown to confer selective recognition of DNA targets, as demonstrated in SNP-discriminating PNA microarrays [3]. This application is critical for the design of highly specific molecular probes, diagnostic tools, and therapeutic agents where precise nucleic acid binding is paramount.

SAR Studies of Arginine-Dependent Processes

As a pure D-enantiomer, this compound is an invaluable tool for fundamental research. It allows scientists to dissect the stereospecificity of biological interactions, such as enzyme-substrate binding (e.g., with trypsin or furin), receptor recognition, or the role of D-amino acids in protein structure and function. By comparing results obtained with D-Arginine amide versus its L-enantiomer, researchers can generate robust SAR data, as evidenced by the direct comparisons in CPP uptake studies [2], leading to a deeper understanding of molecular mechanisms.

Application
Selection Property
Validation Focus
Protease-resistant peptide research
D-enantiomer for proteolytic stability
Plasma stability endpoint review
Stable CPP vector development
D-Arg amide for serum-stable cell-penetrating peptides
Cellular uptake and serum stability assay
Chiral PNA probe design
Chiral monomer for selective DNA binding
SNP discrimination microarray validation
Stereochemical SAR studies
Pure D-enantiomer for chiral comparison
L-enantiomer side-by-side assay

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23 linked technical documents
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